(4-Benzyloxycarbonylaminophenyl)-acetic acid
Description
Properties
IUPAC Name |
2-[4-(phenylmethoxycarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZPLVJWDISOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Cbz-Oxycarbonylsuccinimide (Cbz-OSu)
A widely adopted method involves reacting 4-aminophenylacetic acid with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in a biphasic solvent system.
Procedure :
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Dissolve 4-aminophenylacetic acid (10 mmol) in 0.03 M aqueous sodium hydroxide (100 mL) and 1,2-dimethoxyethane (DME, 20 mL).
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Adjust pH to 9.5 using dilute HCl.
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Add Cbz-OSu (12 mmol) dissolved in DME (20 mL) dropwise under ice-cooling.
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Maintain pH at 9.5 via NaOH addition and stir for 12 hours at 25°C.
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Extract with ethyl acetate, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate.
Yield : 85–90% after trituration.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Cbz-OSu, releasing N-hydroxysuccinimide as a byproduct. The biphasic system enhances reagent solubility while minimizing hydrolysis.
Alternative Protection with Benzyl Chloroformate (Cbz-Cl)
For larger-scale synthesis, benzyl chloroformate offers a cost-effective alternative.
Procedure :
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Suspend 4-aminophenylacetic acid (10 mmol) in DME (50 mL) and 10% aqueous Na₂CO₃ (50 mL).
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Add Cbz-Cl (12 mmol) dropwise at 0°C.
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Stir for 6 hours, monitor pH (maintain >9), and extract with ethyl acetate.
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Acidify the aqueous layer to pH 2–3, extract the product, and crystallize from ethanol/water.
Challenges :
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Competitive hydrolysis of Cbz-Cl in aqueous media necessitates strict pH control.
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Carboxylic acid protonation prevents undesired acylation.
Multi-Step Synthesis via Ester Intermediates
Esterification Followed by Amine Protection
This approach mitigates side reactions by temporarily masking the carboxylic acid as an ester.
Step 1: Esterification of 4-Nitrophenylacetic Acid
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Reflux 4-nitrophenylacetic acid (10 mmol) in ethanol (50 mL) with H₂SO₄ (1 mL) for 6 hours.
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Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to obtain ethyl 4-nitrophenylacetate (95% yield).
Step 2: Reduction of Nitro Group
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Hydrogenate ethyl 4-nitrophenylacetate (10 mmol) in THF (50 mL) with 10% Pd/C (0.5 g) under H₂ (1 atm) for 12 hours.
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Filter and concentrate to yield ethyl 4-aminophenylacetate (90% yield).
Step 3: Cbz Protection
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Follow the Cbz-OSu method (Section 2.1) to protect the amine.
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Isolate ethyl (4-benzyloxycarbonylaminophenyl)acetate (88% yield).
Step 4: Ester Hydrolysis
Industrial-Scale Optimization
The patent US4412082A outlines a scalable protocol using benzyl ether intermediates, though adapted for hydroxyl group protection. Key adaptations include:
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Solvent Selection : Toluene replaces DME for cost efficiency.
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Catalyst Use : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate reaction rates.
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Workflow Integration : Byproduct benzyl chloride is recycled for benzyl ether synthesis, enhancing sustainability.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Cbz-OSu | 85–90% | >95% | Low | Moderate |
| Cbz-Cl in Biphasic Media | 75–80% | 90% | Moderate | High |
| Ester-Mediated Route | 80–85% | >98% | High | Low |
Key Observations :
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The direct Cbz-OSu method balances yield and simplicity but requires costly reagents.
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Industrial settings favor Cbz-Cl for cost, albeit with tighter process control.
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The ester-mediated route achieves high purity, ideal for pharmaceutical applications.
Critical Reaction Parameters
pH Control
Maintaining pH >9 during amine protection is crucial to ensure deprotonation of the amine (pKₐ ~5) and suppress carboxylic acid reactivity (pKₐ ~3–4).
Solvent Systems
Temperature and Time
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Cbz-OSu Reactions : Optimal at 25°C for 12 hours.
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Cbz-Cl Reactions : Require 0–5°C to minimize hydrolysis.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxycarbonylaminophenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the free amine.
Scientific Research Applications
The compound (4-Benzyloxycarbonylaminophenyl)-acetic acid is a notable organic compound with diverse applications in scientific research, particularly in the fields of chemistry and biology. Its structure features a benzyloxycarbonyl group attached to an aminophenyl-acetic acid moiety, which allows for various functional uses in synthetic and biological contexts.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to protect the amino group allows for selective reactions that can lead to the formation of various derivatives. The benzyloxycarbonyl (Cbz) group is particularly useful in peptide synthesis, where it can facilitate the formation of peptide bonds without interfering with other functional groups present in the substrate.
Biological Studies
The compound is utilized in biological research, particularly in studies involving enzyme-substrate interactions. For instance, it can act as a substrate or inhibitor for certain proteases, allowing researchers to investigate the mechanisms of enzyme activity and inhibition. The protective benzyloxycarbonyl group can also enhance the stability of the compound during biological assays.
Pharmaceutical Development
In pharmaceutical chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activities that are beneficial for treating various conditions. Research indicates that compounds with similar structures can function as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and other cardiovascular diseases .
Industrial Applications
The compound finds utility in the production of specialty chemicals and pharmaceuticals. Its synthetic routes are adaptable for industrial-scale production, making it a candidate for large-scale applications in chemical manufacturing processes.
Case Studies
Several studies highlight the utility of this compound:
- Enzyme Studies : Research has demonstrated its effectiveness as a substrate for proteases, providing insights into enzyme specificity and catalytic mechanisms.
- Pharmaceutical Development : Investigations into its derivatives have shown potential as antihypertensive agents, similar to other known ACE inhibitors, underscoring its relevance in drug discovery efforts.
Mechanism of Action
The mechanism of action of (4-Benzyloxycarbonylaminophenyl)-acetic acid largely depends on its role in specific reactions or applications. In the context of enzyme inhibition, the benzyloxycarbonyl group can protect the amino group, allowing the compound to interact with the active site of enzymes without premature reaction. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional Group Impact on Reactivity and Solubility
- Cbz Group vs. Halogens: The Cbz group in the target compound increases steric bulk and reduces polarity compared to halogenated analogs like Amino(4-bromophenyl)acetic acid. This makes the Cbz-protected derivative less water-soluble but more stable in organic solvents during coupling reactions .
- Electron-Withdrawing Effects: Chloro and bromo substituents (e.g., in and ) enhance electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. In contrast, the Cbz group’s carbamate moiety directs reactivity toward deprotection under acidic or hydrogenolytic conditions .
- Alkoxy vs. Acyloxy Groups : The butoxy group in 4-Butoxybenzeneacetic acid imparts higher lipophilicity than the Cbz group, making it suitable for lipid-based formulations.
Biological Activity
(4-Benzyloxycarbonylaminophenyl)-acetic acid, identified by its CAS number 17859-70-0, is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound consists of a phenyl ring substituted with a benzyloxycarbonyl group and an acetic acid moiety. This unique configuration may influence its interaction with biological targets.
Molecular Formula: CHNO
Molecular Weight: 315.34 g/mol
Melting Point: 158 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation: The compound could act as a modulator for certain receptors, influencing signaling pathways.
- DNA Interaction: There is evidence suggesting that it may bind to DNA, leading to alterations in gene expression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is lipophilic, which may facilitate its absorption and distribution within biological systems. Studies suggest:
- Absorption: Rapid absorption post-administration.
- Distribution: High affinity for fatty tissues.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites.
- Excretion: Predominantly excreted via urine.
Case Studies and Research Findings
- Case Study: Antitumor Activity in Murine Models
- Clinical Trials
Q & A
Q. What are the established synthetic routes for (4-Benzyloxycarbonylaminophenyl)-acetic acid, and how is its purity validated?
The compound is typically synthesized via coupling reactions involving (4-aminophenyl)acetic acid with benzyloxycarbonyl (Cbz) chloride under basic conditions. Evidence from azetidinone analogue synthesis shows that (4-Benzyloxycarbonylaminophenyl)acetic acid reacts with imines in multi-step protocols, yielding intermediates for tubulin-targeting agents . Purity validation involves HPLC (≥95% purity), NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm, Cbz carbonyl at ~170 ppm in NMR), and mass spectrometry (expected molecular ion: [M+H] = 315.3 g/mol) .
Q. How is this compound utilized in peptide synthesis or protecting-group strategies?
The Cbz group serves as a temporary amine protector in peptide synthesis, enabling selective deprotection via hydrogenolysis (H/Pd-C) or acidic cleavage (e.g., TFA). For example, in azetidinone synthesis, the Cbz-protected intermediate is deprotected immediately after coupling to generate bioactive derivatives . This contrasts with tert-butyloxycarbonyl (Boc), which requires stronger acids for removal .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. What solubility and stability considerations apply to this compound?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and dichloromethane but poorly soluble in water. Stability tests indicate decomposition under prolonged light exposure or strong bases, necessitating storage at 2–8°C in inert atmospheres .
Q. How does the Cbz group influence reactivity in subsequent derivatization?
The Cbz group’s electron-withdrawing nature reduces nucleophilicity at the phenylacetic acid moiety, directing reactions to the carboxyl group (e.g., esterification or amidation). This is critical in synthesizing boronic ester derivatives for Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. What strategies mitigate low yields (<15%) in synthesizing Cbz-protected intermediates?
Low yields (e.g., 10.6% in azetidinone synthesis) often arise from steric hindrance or competing side reactions. Optimizations include:
Q. How can boronic ester derivatives of this compound be synthesized for cross-coupling applications?
The phenylacetic acid can be converted to a boronic ester via Miyaura borylation. For example, (4-CBZ-aminophenyl)boronic acid pinacol ester is synthesized using bis(pinacolato)diboron and Pd catalysts, enabling Suzuki-Miyaura reactions to form biaryl structures . Reaction conditions (e.g., 80°C, 12h in dioxane) and purification via silica chromatography are critical .
Q. What analytical challenges arise in deprotection studies, and how are they resolved?
Deprotection via hydrogenolysis may leave residual Pd catalysts, detectable via ICP-MS. Alternatively, TFA-mediated cleavage requires careful monitoring by TLC (R shift) and LC-MS to confirm removal of the Cbz group (mass loss: 135 Da) .
Q. How does this compound compare to other amine-protecting groups in peptide synthesis?
Unlike acid-labile Boc groups, Cbz requires hydrogenolysis, making it incompatible with sulfur-containing peptides. However, Cbz offers higher stability toward nucleophiles compared to Fmoc, which is base-sensitive. Comparative studies show Cbz’s utility in solid-phase synthesis of azetidinones .
Q. What mechanistic insights explain byproduct formation in Cbz-mediated reactions?
Common byproducts include over-alkylated species (e.g., di-Cbz derivatives) or hydrolyzed intermediates. DFT studies suggest that electron-deficient aromatic rings favor electrophilic attack at the carboxyl group over the amine. Kinetic control (shorter reaction times) and stoichiometric adjustments reduce these side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
